molecular formula C12H8FNO3 B1445030 1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 1284640-83-0

1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No. B1445030
CAS RN: 1284640-83-0
M. Wt: 233.19 g/mol
InChI Key: OCUYDWJEADJYLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (FODPCA) is a carboxylic acid derived from 1,6-dihydropyridine. FODPCA is a versatile compound that has been used in a variety of scientific research applications. It has been used in biochemical and physiological studies, as well as in lab experiments.

Scientific Research Applications

Antibacterial Activity

  • Novel arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, similar in structure to 1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, have been prepared and evaluated for their antibacterial activity. They show significant in vitro antibacterial potency, especially with specific substituents like p-fluorophenyl or o,p-difluorophenyl at the 1-position and 3-amino-1-pyrrolidinyl group at the 7-position (Chu et al., 1986).

  • Compounds with a structure similar to 1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, such as 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, have been identified as important intermediates for biologically active anticancer drugs. A rapid and efficient synthesis method for these compounds has been established, highlighting their potential in medicinal chemistry (Zhang et al., 2019).

Photoluminescence Properties

  • Research indicates that 1,4-dihydropyridine derivatives, such as 1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, possess photoluminescence properties. This makes them potential candidates for use in light-emitting devices and other optical applications. Their structural features and photoluminescence properties have been extensively studied, showcasing their versatility in material science (Shi et al., 2016).

Heterogeneous Catalysis

  • Certain 1,4-dihydropyridine compounds, structurally related to 1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, have been explored as effective heterogeneous catalysts in various chemical reactions. Their applications in microwave-assisted single-pot deacetalization-Knoevenagel tandem reactions in solvent-free conditions demonstrate their potential in green chemistry and catalysis (Paul et al., 2021).

properties

IUPAC Name

1-(2-fluorophenyl)-6-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-9-3-1-2-4-10(9)14-7-8(12(16)17)5-6-11(14)15/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUYDWJEADJYLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C=CC2=O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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